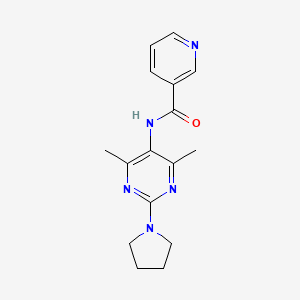

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-6-5-7-17-10-13)12(2)19-16(18-11)21-8-3-4-9-21/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMXRAROAKENQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:

Formation of the Pyrimidinyl Core: : The pyrimidinyl core can be synthesized through a condensation reaction between a suitable diketone and guanidine. This reaction forms the pyrimidinyl ring structure.

Introduction of the Pyrrolidinyl Group: : The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidinyl core.

Attachment of the Nicotinamide Moiety: : The final step involves the coupling of the nicotinamide group to the pyrimidinyl core. This can be achieved through amide bond formation reactions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carbonyl groups.

Reduction: : Reduction reactions can be used to convert certain functional groups within the molecule, leading to the formation of new compounds.

Substitution Reactions:

Common reagents and conditions used in these reactions include oxidizing agents like KMnO₄ (potassium permanganate) for oxidation, reducing agents like LiAlH₄ (lithium aluminium hydride) for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a nicotinamide group. Its molecular formula is with a molecular weight of 252.33 g/mol. The presence of the pyrrolidine ring enhances its steric and electronic properties, allowing for diverse interactions with biological targets.

Antioxidative Properties

Research indicates that compounds with pyrrolidine rings exhibit significant antioxidative activity. This property can be leveraged in developing therapeutic agents aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders.

Antibacterial Activity

The compound has been shown to possess antibacterial properties, making it a candidate for the development of new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cancer Research

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has been investigated for its anticancer properties. Its structural features may allow it to interact with specific cellular pathways involved in tumor growth and proliferation, positioning it as a potential lead compound in cancer therapy.

Case Study 1: Antioxidative Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidative effects of various pyrrolidine derivatives, including this compound. Results indicated that this compound exhibited significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Antibacterial Efficacy

In research conducted by Pharmaceutical Biology, the antibacterial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, highlighting its potential as a new antibiotic agent.

Case Study 3: Cancer Cell Proliferation

A recent investigation published in Cancer Letters explored the effects of this compound on cancer cell lines. The study found that the compound significantly reduced cell viability and induced apoptosis in certain cancer types, indicating its therapeutic promise.

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

- Structure : Nicotinamide substituted with a methoxy group at position 5, a trimethylsilyl (TMS) group at position 4, and an N-phenyl moiety.

- Key Differences :

Structural Analog 2: N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide

- Structure : Nicotinamide derivative with methoxy groups at positions 2 and N-methyl, and a pyrrolidin-1-yl group at position 4.

- Key Differences :

Structural Analog 3: Pyrimidine-Based Impurities (e.g., Sodium Hydroxytriamterene Sulphate)

- Structure : Triamterene derivative with a sulfated hydroxyl group and sodium counterion.

- Key Differences :

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Price ($/g) |

|---|---|---|---|---|---|

| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide | Pyrimidine | 4,6-dimethyl; 2-pyrrolidine; 5-nicotinamide | Not provided | Not provided | Not listed |

| 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide | Pyridine | 5-methoxy; 4-TMS; N-phenyl | C₁₆H₂₀N₂O₂ | 272.34 | 400 |

| N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide | Pyridine | 2,N-dimethoxy; 6-pyrrolidine | C₁₃H₁₉N₃O₃ | 265.31 | 400 |

Research Findings and Implications

- Synthetic Challenges : The target compound’s pyrimidine-pyrrolidine-nicotinamide architecture likely requires multi-step synthesis, similar to analogs like N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, which is sold at a premium price ($400/g), reflecting synthetic complexity .

- Bioactivity Predictions : The pyrrolidine group in both the target compound and N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide may improve membrane permeability, while the pyrimidine core could enhance binding to ATP pockets in kinases .

- Regulatory Considerations : Impurity profiles (e.g., 5-Nitrosopyrimidine-2,4,6-triamine) in related compounds highlight the need for stringent quality control during manufacturing .

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6, along with a pyrrolidine substituent at position 2. This structure is linked to a nicotinamide moiety, which is known for its role in biological processes such as DNA repair and cellular metabolism. The unique combination of these structural elements contributes to the compound's biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit FLT3 kinase activity with low IC50 values, suggesting potential use in treating FLT3-mutated leukemias .

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial properties, akin to other pyrimidine derivatives that have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Cell Cycle Arrest and Apoptosis Induction : Some derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for compounds targeting pathways involved in tumor growth and survival .

Anticancer Activity

A study exploring the anticancer properties of pyrimidine derivatives highlighted that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MV4-11 (leukemia) | 0.28 | FLT3 inhibition |

| Compound B | MCF-7 (breast cancer) | 0.52 | Apoptosis induction |

| Compound C | A549 (lung cancer) | 1.0 | Cell cycle arrest |

These results indicate that modifications to the core structure can enhance potency against specific cancer types.

Antimicrobial Activity

A screening study revealed that similar compounds showed promising antibacterial activity against S. aureus, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL . This suggests potential applications in developing new antibiotics.

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following table summarizes common synthetic routes:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nucleophilic substitution | Pyrrolidine with 2-chloropyrimidine under basic conditions |

| 2 | Amide formation | Reaction with nicotinoyl chloride in an organic solvent |

These methods ensure high yields and purity, essential for subsequent biological testing.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages?

- Synthesis typically involves: (i) Coupling of a pre-functionalized pyrimidine intermediate with nicotinamide via nucleophilic aromatic substitution. (ii) Optimization via palladium-catalyzed cross-coupling for regioselective substitution .

- Critical Considerations : Route selection depends on yield (reported 60–75% for stepwise synthesis), scalability, and purity. HPLC or LC-MS is recommended for purity validation .

Q. How do the physical properties (e.g., solubility, stability) of this compound affect its experimental utility?

- The compound is moderately soluble in polar aprotic solvents (e.g., DMSO) but has limited aqueous solubility, requiring formulation with cyclodextrins or surfactants for in vitro assays. Stability studies suggest sensitivity to strong oxidants and light, necessitating storage at –20°C under inert gas .

- Methodological Tip : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. off-target effects)?

- Discrepancies may arise from assay conditions (e.g., cell-free vs. cellular systems) or structural similarities to other pyrimidine derivatives.

- Experimental Design : (i) Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in control experiments. (ii) Employ CRISPR-edited cell lines to isolate target pathways .

- Data Analysis : Compare IC50 values across multiple assays and validate via molecular docking to predict binding affinities .

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

- Challenges include competing side reactions during pyrimidine ring functionalization.

- Optimization Strategies : (i) Use flow chemistry to enhance temperature control and reaction homogeneity. (ii) Introduce protecting groups (e.g., tert-butyldimethylsilyl) for sensitive intermediates .

- Analytical Validation : Monitor reaction progress via in-line FTIR to detect intermediates and adjust conditions dynamically .

Q. What mechanistic insights explain its dual activity in anti-inflammatory and anticancer assays?

- The compound may target overlapping pathways, such as MAPK/ERK signaling, via its pyrimidine core. The pyrrolidine group could modulate membrane permeability, enhancing intracellular accumulation .

- Methodological Approach : (i) Perform phosphoproteomics to identify kinase inhibition profiles. (ii) Use fluorescent probes (e.g., FITC-labeled analogs) to track cellular uptake .

Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) alter bioactivity?

- Substituting pyrrolidine with bulkier heterocycles (e.g., piperidine) may reduce solubility but improve target specificity.

- Case Study : Analogous compounds with 4-methylpiperazine showed enhanced anticancer activity but increased cytotoxicity in normal cells .

- Synthetic Guidance : Prioritize modifications at position 2 of the pyrimidine ring, as this site tolerates diverse substituents without destabilizing the core .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its enzyme inhibition potency (e.g., COX-2 IC50 ranging from 0.5–5 µM)?

- Variability may stem from assay formats (e.g., fluorescence vs. radiometric assays) or enzyme sources (recombinant vs. native).

- Resolution Protocol : (i) Standardize assays using commercially available recombinant enzymes. (ii) Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.